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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the melanin-concentrating hormone

(MCH) analog, (Phe13,Tyr19)-MCH. It is a potent and valuable tool for researchers studying

the MCH system, which is critically involved in regulating energy homeostasis, appetite, and

other physiological processes. This document details its discovery and development, chemical

properties, and its interactions with the MCH receptors 1 and 2 (MCH1R and MCH2R).

Furthermore, this guide provides detailed experimental protocols for its synthesis, radiolabeling,

and use in receptor binding and functional assays. The signaling pathways activated by

(Phe13,Tyr19)-MCH are also described and visualized. This guide is intended to serve as a

core resource for researchers in the fields of neuroscience, metabolism, and drug discovery.

Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in

the regulation of feeding behavior and energy balance. The discovery of its receptors, MCH1R

and MCH2R, both G-protein coupled receptors (GPCRs), has spurred the development of

pharmacological tools to probe their functions. (Phe13,Tyr19)-MCH is a synthetic analog of

human MCH designed for enhanced stability and suitability for radioiodination, making it an

invaluable radioligand for receptor characterization.[1][2] This analog has been instrumental in

elucidating the pharmacology and signaling of the MCH receptor system.
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Discovery and Development
The development of (Phe13,Tyr19)-MCH was driven by the need for a stable and readily

labeled tool to study MCH receptors. Native MCH was less suitable for direct radioiodination

without compromising its biological activity. Researchers designed an analog by replacing

Tyrosine at position 13 with Phenylalanine and Valine at position 19 with Tyrosine.[1] This

modification provided a C-terminal tyrosine residue suitable for radioiodination while

maintaining high-affinity binding to MCH receptors. The peptide was successfully synthesized

using continuous-flow solid-phase methodology.[1]

Physicochemical Properties and Synthesis
(Phe13,Tyr19)-MCH is a cyclic peptide with a molecular weight of approximately 2434.61 Da.[1]

Solid-Phase Peptide Synthesis Protocol
The synthesis of (Phe13,Tyr19)-MCH is achieved through Fmoc-based solid-phase peptide

synthesis (SPPS). Below is a representative protocol based on established methodologies.[1]

Materials:

Fmoc-protected amino acids

Rink Amide resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

Diisopropylethylamine (DIEA)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)
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Dithiothreitol (DTT)

Iodine

Protocol:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the

Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Pre-activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) by dissolving it with

HBTU and DIEA in DMF.

Add the activated amino acid solution to the resin and shake for 2 hours.

Wash the resin with DMF and DCM.

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling

steps for each subsequent amino acid in the (Phe13,Tyr19)-MCH sequence.

Cleavage and Deprotection: Once the peptide chain is complete, treat the resin with a

cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours to cleave the peptide from the

resin and remove side-chain protecting groups.

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether,

centrifuge, and wash the pellet. Purify the linear peptide by reverse-phase high-performance

liquid chromatography (RP-HPLC).

Cyclization: Dissolve the purified linear peptide in an aqueous acetic acid solution and add a

solution of iodine in methanol dropwise until a yellow color persists, indicating the formation

of the disulfide bond. Quench the excess iodine with ascorbic acid.

Final Purification: Purify the cyclized (Phe13,Tyr19)-MCH by RP-HPLC and confirm its

identity by mass spectrometry.
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Receptor Binding and Affinity
(Phe13,Tyr19)-MCH is a potent agonist at both MCH1 and MCH2 receptors. Its binding affinity

has been characterized primarily through radioligand binding assays using its iodinated form,

[125I]-(Phe13,Tyr19)-MCH.

Receptor Ligand

Cell

Line/Tissu

e

Assay

Type
Kd (nM) IC50 (nM) Reference

MCH1R

[125I]-

(Phe13,Tyr

19)-MCH

Mouse

G4F-7

Melanoma

Cells

Saturation

Binding
0.118 - [1][3]

MCH1R
(Phe13,Tyr

19)-MCH

CHO/MCH-

R1 cells

Competitio

n Binding
- 5.0 ± 1.0 [3]

MCH2R
(Phe13,Tyr

19)-MCH

CHO/MCH-

R2 cells

Competitio

n Binding
- 2.26 ± 0.43 [3]

Signaling Pathways
(Phe13,Tyr19)-MCH binding to MCH1R and MCH2R initiates distinct downstream signaling

cascades.

MCH1 Receptor Signaling
MCH1R couples to multiple G-proteins, primarily Gi/o and Gq. Activation by (Phe13,Tyr19)-

MCH leads to:

Inhibition of adenylyl cyclase: via Gi/o, resulting in decreased intracellular cyclic AMP (cAMP)

levels.

Activation of phospholipase C (PLC): via Gq, leading to the production of inositol

trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium

(Ca2+) and activates protein kinase C (PKC).
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Activation of Mitogen-Activated Protein Kinase (MAPK) pathway: leading to changes in gene

expression and cellular proliferation.
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MCH1R Signaling Pathway

MCH2 Receptor Signaling
MCH2R primarily couples to Gq proteins. Its activation by (Phe13,Tyr19)-MCH results in:

Robust activation of phospholipase C (PLC): leading to a significant increase in intracellular

calcium via IP3 production.

No significant coupling to Gi/o: and therefore no direct inhibition of adenylyl cyclase.
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MCH2R Signaling Pathway

Experimental Protocols
Radioiodination of (Phe13,Tyr19)-MCH
Materials:

(Phe13,Tyr19)-MCH

Na125I

Lactoperoxidase

Glucose oxidase

D-glucose

Phosphate buffer

Sephadex G-10 column

Protocol:

Dissolve (Phe13,Tyr19)-MCH in phosphate buffer.

Add Na125I, lactoperoxidase, and glucose oxidase.
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Initiate the reaction by adding D-glucose.

Allow the reaction to proceed for 15-20 minutes at room temperature.

Stop the reaction by adding a quenching solution.

Purify the [125I]-(Phe13,Tyr19)-MCH by gel filtration on a Sephadex G-10 column followed

by RP-HPLC.

Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test

compound for MCH receptors using [125I]-(Phe13,Tyr19)-MCH.

Materials:

Cell membranes expressing MCH receptors

[125I]-(Phe13,Tyr19)-MCH

Unlabeled (Phe13,Tyr19)-MCH (for non-specific binding)

Test compounds

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

96-well plates

Glass fiber filters

Scintillation counter

Protocol:

In a 96-well plate, add binding buffer, the test compound at various concentrations, and

[125I]-(Phe13,Tyr19)-MCH at a fixed concentration (below its Kd).

For total binding, omit the test compound. For non-specific binding, add a high concentration

of unlabeled (Phe13,Tyr19)-MCH.
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Add the cell membrane preparation to initiate the binding reaction.

Incubate for 60-90 minutes at room temperature.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold wash buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding and determine the IC50 of the test compound.
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Receptor Binding Assay Workflow
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Functional Assay: Calcium Mobilization
This protocol measures the ability of (Phe13,Tyr19)-MCH to stimulate intracellular calcium

release in cells expressing MCH receptors.

Materials:

Cells expressing MCH1R or MCH2R

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

(Phe13,Tyr19)-MCH

Assay buffer

Fluorometric imaging plate reader (FLIPR) or similar instrument

Protocol:

Culture cells expressing the MCH receptor of interest in a 96-well plate.

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's

instructions.

Wash the cells to remove excess dye.

Place the plate in a FLIPR instrument and measure baseline fluorescence.

Add (Phe13,Tyr19)-MCH at various concentrations.

Immediately measure the change in fluorescence over time, which corresponds to the

change in intracellular calcium concentration.

Determine the EC50 value for (Phe13,Tyr19)-MCH-induced calcium mobilization.

In Vivo Physiological Effects
The primary reported in vivo effect of (Phe13,Tyr19)-MCH is the stimulation of food intake,

consistent with the orexigenic role of the MCH system.[4] When administered centrally in
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rodents, it has been shown to increase food consumption. This effect is mediated through its

action on MCH receptors in the hypothalamus, a key brain region for appetite regulation.

Conclusion
(Phe13,Tyr19)-MCH is a well-characterized and indispensable tool for the study of the MCH

system. Its high affinity for both MCH1 and MCH2 receptors, coupled with its suitability for

radioiodination, has enabled detailed pharmacological and functional characterization of these

receptors. This technical guide provides a centralized resource of its properties and

experimental applications to facilitate further research into the physiological roles of MCH and

the development of novel therapeutics targeting this system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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